(1E)-N-Methyl-2-phenylethan-1-imine
Description
(1E)-N-Methyl-2-phenylethan-1-imine is an imine compound characterized by a nitrogen-methyl group and a phenyl-substituted ethylidene backbone. Its E-configuration ensures a planar geometry around the C=N bond, critical for electronic conjugation and reactivity. Imines of this class are pivotal in organic synthesis, catalysis, and coordination chemistry due to their ability to act as ligands or intermediates in asymmetric transformations .
Properties
CAS No. |
122860-79-1 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
N-methyl-2-phenylethanimine |
InChI |
InChI=1S/C9H11N/c1-10-8-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
GDCHZPPWHWLRPX-UHFFFAOYSA-N |
Canonical SMILES |
CN=CCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Imine Compounds
Structural Features and Bond Parameters
The C=N bond length in (1E)-N-Methyl-2-phenylethan-1-imine is 1.292 (2) Å , as reported in crystallographic studies. This is slightly longer than other imines, such as:
- (E)-1-(Naphthalen-2-yl)ethylidene(naphthalen-1-ylmethyl)amine: 1.2650 (19) Å
- 2-(N-Benzyl-α-iminoethyl)phenol: 1.286 (2) Å
- (S)-(+)-N-(1-Phenylethyl)salicylideneamine: 1.264 (4) Å
The elongation in the target compound may arise from steric or electronic effects of the methyl group on nitrogen, reducing conjugation efficiency .
Table 1: C=N Bond Lengths in Selected Imines
| Compound | C=N Bond Length (Å) | Reference |
|---|---|---|
| This compound | 1.292 (2) | |
| (E)-1-(Naphthalen-2-yl)ethylidene derivative | 1.2650 (19) | |
| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 (2) |
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Substituents
Imines like (E)-1-(4-bromophenyl)-N-phenylethan-1-imine and (E)-1-(4-fluorophenyl)-N-phenylethan-1-imine () exhibit enhanced electrophilicity at the C=N bond due to electron-withdrawing halogens.
Extended Aromatic Systems
Imines with naphthalenyl substituents (e.g., (E)-1-(naphthalen-2-yl)-N-phenylethan-1-imine) demonstrate increased π-conjugation, leading to redshifted UV-Vis absorption compared to the phenyl-substituted target compound. Such differences are critical in photochemical applications .
Spectroscopic Characterization
Isotopic labeling (e.g., 98% ¹⁵N in analogues like (E)-1-(naphthalen-2-yl)-N-phenylethan-1-imine) enhances NMR sensitivity for studying hydrogen-bonding interactions (). While specific data for the target compound is lacking, its methyl group would likely cause upfield shifts in ¹H NMR compared to phenyl-substituted derivatives .
Q & A
Q. What computational approaches (QM/MM, MD simulations) predict the compound’s reactivity in solvent-free environments?
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